N-(2-cyclopropylphenyl)-2-fluorobenzamide
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Overview
Description
N-(2-cyclopropylphenyl)-2-fluorobenzamide: is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropylphenyl)-2-fluorobenzamide typically involves the following steps:
Formation of the cyclopropylphenyl intermediate: This can be achieved through a cyclopropanation reaction, where a phenyl ring is reacted with a suitable cyclopropylating agent.
Introduction of the fluorobenzamide group: The cyclopropylphenyl intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and acylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyclopropylphenyl)-2-fluorobenzamide can undergo oxidation reactions, typically involving the cyclopropyl group or the phenyl ring.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, leading to the formation of corresponding amines.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Products may include cyclopropylphenyl ketones or carboxylic acids.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cyclopropylphenyl)-2-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology and Medicine: This compound is investigated for its potential as a pharmacological agent, with studies focusing on its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorobenzamide moieties contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-cyclopropylphenyl)-2-thiophenecarboxamide
- N-(2-cyclopropylphenyl)-2-chlorobenzamide
- N-(2-cyclopropylphenyl)-2-bromobenzamide
Uniqueness: N-(2-cyclopropylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
CAS No. |
728030-86-2 |
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Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(2-cyclopropylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H14FNO/c17-14-7-3-1-6-13(14)16(19)18-15-8-4-2-5-12(15)11-9-10-11/h1-8,11H,9-10H2,(H,18,19) |
InChI Key |
WKBUILPMBPJQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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